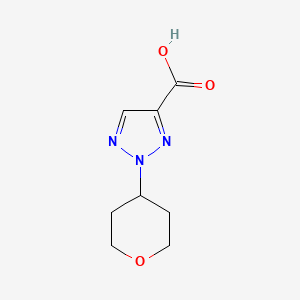
2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both an oxane ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The oxane ring can be introduced through various synthetic routes, including the use of oxirane derivatives or tetrahydropyran intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(oxan-4-yl)-acetic acid: Contains an oxane ring but lacks the triazole moiety.
1,2,3-triazole-4-carboxylic acid: Contains the triazole ring but lacks the oxane moiety.
2-(oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid: Contains both oxane and triazole rings with additional functional groups.
Uniqueness
2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the oxane and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(oxan-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c12-8(13)7-5-9-11(10-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) |
InChI Key |
UPYBQCHTFVQFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















